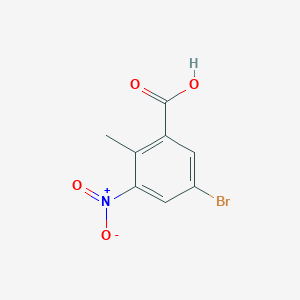

5-Bromo-2-methyl-3-nitrobenzoic Acid

Descripción general

Descripción

5-Bromo-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, a methyl group, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Bromo-2-methyl-3-nitrobenzoic acid can be synthesized through the bromination of 2-methyl-3-nitrobenzoic acid. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to handle the reagents and control the reaction conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-methyl-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: 5-Bromo-2-methyl-3-aminobenzoic acid.

Oxidation: 5-Bromo-2-carboxy-3-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

5-Bromo-2-methyl-3-nitrobenzoic acid is used in various scientific research applications, including:

Chemistry: As a reactant in the synthesis of other complex organic molecules.

Biology: In the study of enzyme inhibitors and other biochemical processes.

Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-methyl-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or disruption of molecular interactions .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-2-methylbenzoic acid

- 2-Methyl-3-nitrobenzoic acid

- 5-Bromo-3-nitrobenzoic acid

- 2-Methyl-5-nitrobenzoic acid

Uniqueness

5-Bromo-2-methyl-3-nitrobenzoic acid is unique due to the presence of both bromine and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .

Actividad Biológica

5-Bromo-2-methyl-3-nitrobenzoic acid (CAS No. 107650-20-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, drawing on diverse research findings.

Molecular Formula: CHBrNO

Molar Mass: 260.04 g/mol

Density: 1.778 g/cm³

Boiling Point: 376.98 °C

pKa: Approximately 2.0 (predicted)

Storage Conditions: Sealed in dry conditions at room temperature

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant anti-inflammatory and antimicrobial properties. These effects are primarily attributed to its interaction with key molecular targets involved in inflammatory pathways.

Anti-inflammatory Activity

A study demonstrated that compounds structurally related to this compound inhibited the development of paw edema in animal models, suggesting a potential for anti-inflammatory applications. Specifically, the compound was shown to significantly reduce levels of inflammatory markers such as COX-2 and IL-1β, which are critical mediators in the inflammatory response . The following table summarizes the anti-inflammatory effects observed:

| Compound | COX-2 Inhibition (%) | IL-1β Reduction (%) | C-reactive Protein Reduction (%) |

|---|---|---|---|

| This compound | 82.5 | 89.5 | 77.1 |

| Reference (Sodium Diclofenac) | - | - | - |

The mechanism of action involves the disruption of nitric oxide (NO)-dependent pathways, which are central to inflammation processes. This disruption may lead to decreased oxidative stress and reduced angiogenesis, further supporting its potential as an anti-inflammatory agent .

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has been evaluated for antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound demonstrated superior activity compared to standard antibiotics at certain concentrations .

The following table outlines the antimicrobial efficacy:

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Gentamicin |

|---|---|---|

| Staphylococcus aureus | 15 | Higher |

| Escherichia coli | 12 | Comparable |

| Klebsiella pneumoniae | 10 | Lower |

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- In Vivo Studies : In animal models, this compound has shown significant reduction in inflammatory responses and pain associated with arthritis, indicating its potential as a therapeutic agent for chronic inflammatory diseases .

- Cell Line Studies : Research involving human cancer cell lines demonstrated that derivatives of this compound could induce apoptosis and inhibit cell proliferation more effectively than conventional chemotherapeutics like cisplatin .

- Complex Formation Studies : Metal complexes formed with this compound exhibited enhanced biological activity compared to the free ligand, suggesting that coordination with metal ions could amplify its pharmacological effects .

Propiedades

IUPAC Name |

5-bromo-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUUJILVHXQDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548948 | |

| Record name | 5-Bromo-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107650-20-4 | |

| Record name | 5-Bromo-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.